2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Overview

Description

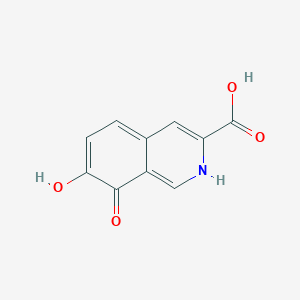

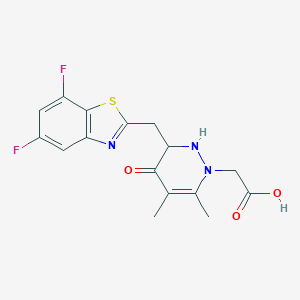

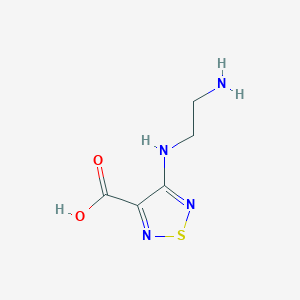

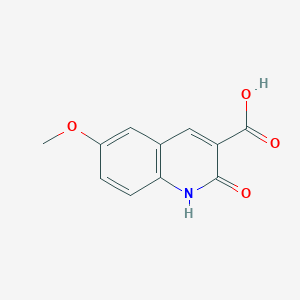

“2-Hydroxy-6-methoxyquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H9NO4 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

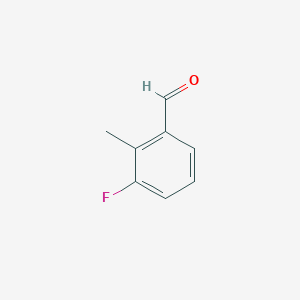

The molecular structure of “this compound” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . It also has a hydroxy group (-OH) at the 2nd position, a methoxy group (-OCH3) at the 6th position, and a carboxylic acid group (-COOH) at the 3rd position .

Chemical Reactions Analysis

Quinoline compounds, including “this compound”, can participate in both electrophilic and nucleophilic substitution reactions . They can also react with acids to form salts .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 219.19 . It is a solid at room temperature . The compound should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Antioxidant Applications

Research has highlighted the antioxidant capabilities of quinoline derivatives, including the study by de Koning (2002), focusing on ethoxyquin and its analogs, which are used to protect polyunsaturated fatty acids in fish meal against oxidation. This study underscores the importance of these compounds in preserving the quality of fish meals, indicating their strong antioxidant properties.

Treatment of Organic Pollutants

The enzymatic degradation of organic pollutants is enhanced by the presence of certain redox mediators, as discussed by Husain & Husain (2007). This process is crucial for the remediation of wastewater from industries, showcasing the potential environmental applications of quinoline derivatives.

Medicinal Chemistry Insights

Quinoline derivatives, including 8-hydroxyquinoline and its analogs, have shown significant biological activities, offering a basis for developing broad-spectrum drug molecules for treating various diseases. The study by Gupta, Luxami, & Paul (2021) reviews the synthetic modifications and applications of these compounds in medicinal chemistry, emphasizing their relevance in creating new therapeutic agents.

Biocatalyst Inhibition by Carboxylic Acids

The inhibition of biocatalysts by carboxylic acids, including those derived from quinoline compounds, is critical for the production of biofuels and biorenewable chemicals. Jarboe, Royce, & Liu (2013) discuss the effects of carboxylic acids on microbial fermentations, indicating the dual role of these compounds as both feedstock and inhibitors in biotechnological applications.

Safety and Hazards

properties

IUPAC Name |

6-methoxy-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSQHYZKZYCWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360667 | |

| Record name | 2-hydroxy-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822915 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

154386-35-3 | |

| Record name | 2-hydroxy-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154386-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.